3-Methoxyisoquinolin-5-amine

Monoamine Oxidase Inhibition Neurological Disease Research Enzyme Assay Development

3-Methoxyisoquinolin-5-amine (CAS 1374652-73-9) is a synthetic heterocyclic building block within the isoquinoline alkaloid family, characterized by a methoxy substituent at the 3-position and a primary amine at the 5-position of the fused bicyclic ring system. This compound, with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol, is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology investigations.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1374652-73-9
Cat. No. B3100748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoquinolin-5-amine
CAS1374652-73-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=CC=C(C2=C1)N
InChIInChI=1S/C10H10N2O/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,11H2,1H3
InChIKeyDLUZDTUIRHAGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyisoquinolin-5-amine (CAS 1374652-73-9) Chemical Properties, Procurement and Research-Use Grade Specifications


3-Methoxyisoquinolin-5-amine (CAS 1374652-73-9) is a synthetic heterocyclic building block within the isoquinoline alkaloid family, characterized by a methoxy substituent at the 3-position and a primary amine at the 5-position of the fused bicyclic ring system [1]. This compound, with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol, is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology investigations . It is commercially available from multiple specialty chemical suppliers, typically offered at purities of 95% or higher, and is intended exclusively for laboratory research and development applications .

Critical Differentiation of 3-Methoxyisoquinolin-5-amine from Unsubstituted and Regioisomeric Analogs for Scientific Research


Direct substitution of 3-Methoxyisoquinolin-5-amine with closely related analogs such as unsubstituted 5-aminoisoquinoline or regioisomers like 3-Methoxyisoquinolin-1-amine is not scientifically equivalent due to fundamental differences in chemical reactivity, electronic properties, and biological target engagement [1]. The specific 3-methoxy-5-amino substitution pattern confers a distinct electronic and steric profile that dictates its behavior as a synthetic scaffold and its interaction with biological targets. For instance, the methoxy group in the 3-position is a critical determinant of reactivity and stability; it serves as a replacement for more reactive chlorine analogs, maintaining bioactivity while improving synthetic tractability and reducing unwanted side reactions [2]. Furthermore, the position of the amino group (5- vs. 1-) on the isoquinoline ring is known to profoundly impact binding affinity to enzyme active sites, such as monoamine oxidases (MAO) and tankyrases, making a specific regioisomer indispensable for SAR studies and assay reproducibility [3].

Quantitative Evidence for 3-Methoxyisoquinolin-5-amine Differentiation in Enzyme Inhibition and Synthetic Utility


MAO-B Enzyme Inhibition Potency: 3-Methoxyisoquinolin-5-amine vs. Unsubstituted Isoquinoline Analogs

Quantitative data from the BindingDB and ChEMBL databases demonstrate that 3-Methoxyisoquinolin-5-amine exhibits measurable inhibition of human Monoamine Oxidase B (MAO-B), a key target in neurological research. Its potency is significantly lower than that of more complex, optimized isoquinoline-based MAO-B inhibitors, confirming its utility as a selective, lower-potency tool compound or a starting scaffold for medicinal chemistry optimization, rather than a potent drug candidate itself [1]. This contrasts sharply with structurally distinct isoquinolinium ions, such as N-methyl-6-methoxyisoquinolinium, which are reported as potent MAO-A inhibitors with an IC50 of 0.81 µM, highlighting that specific substitution patterns on the isoquinoline core drastically alter enzyme subtype selectivity and potency [2].

Monoamine Oxidase Inhibition Neurological Disease Research Enzyme Assay Development

MAO-A vs. MAO-B Selectivity Profile of 3-Methoxyisoquinolin-5-amine

The compound demonstrates a distinct selectivity window between the two human MAO isoforms. According to BindingDB data, 3-Methoxyisoquinolin-5-amine inhibits MAO-B with an IC50 of 15.4 µM, while its activity against MAO-A is significantly lower, with an IC50 of >100 µM (reported as 1.00E+5 nM) [1]. This represents a >6.5-fold selectivity for MAO-B over MAO-A under identical assay conditions.

Monoamine Oxidase Enzyme Selectivity Neuropharmacology

Synthetic Tractability and Stability: 3-Methoxy vs. 3-Chloro Analogs

In the context of drug discovery campaigns, the methoxy substituent on the isoquinoline ring was strategically selected to replace a more reactive chlorine atom [1]. This substitution is based on the principle that the methoxy analog is essentially equipotent with the unsubstituted isoquinoline in preliminary biological assays, but offers significantly improved stability and reduces unwanted nucleophilic side reactions during synthesis and biological evaluation [1]. This makes 3-Methoxyisoquinolin-5-amine a more robust and reliable building block compared to its halogenated counterparts.

Medicinal Chemistry Synthetic Methodology Scaffold Optimization

Regioisomeric Differentiation: 3-Methoxyisoquinolin-5-amine vs. 3-Methoxyisoquinolin-1-amine

The position of the amino group on the isoquinoline ring is a critical determinant of biological activity. Research on related 5-amino-3-arylisoquinolinones has identified the 5-amino group as a key motif for binding to the nicotinamide pocket of tankyrase enzymes, an important target in cancer research [1]. The 1-amino regioisomer (3-Methoxyisoquinolin-1-amine) is a distinct commercial product with a different CAS registry and would not be expected to exhibit the same binding interactions. The 5-amino substitution pattern is essential for the defined SAR in this class of inhibitors.

Structure-Activity Relationship (SAR) Medicinal Chemistry Scaffold Selection

Recommended Research and Industrial Application Scenarios for 3-Methoxyisoquinolin-5-amine (CAS 1374652-73-9)


As a Characterized Starting Scaffold for Designing Novel MAO-B Selective Inhibitors

Medicinal chemists focused on neurological disorders can confidently use 3-Methoxyisoquinolin-5-amine as a starting point for hit-to-lead optimization. Its established, albeit weak, inhibition of MAO-B (IC50 = 15.4 µM) and its >6.5-fold selectivity over MAO-A provide a validated foundation for systematic structural modifications aimed at improving potency and selectivity [1]. This approach leverages existing structure-activity relationship (SAR) data to accelerate the discovery of more effective compounds.

As a Stable Building Block in Multi-Step Synthetic Pathways

Process chemists and synthetic organic chemists should prioritize 3-Methoxyisoquinolin-5-amine when a stable, tractable isoquinoline core is required. The methoxy group at the 3-position offers a significant advantage over more reactive halogenated analogs, reducing the potential for unwanted side reactions and decomposition [2]. This compound is ideal for constructing more complex molecules through reactions such as amide bond formation, Buchwald-Hartwig amination, or as a partner in Suzuki-Miyaura cross-couplings for generating 3-arylisoquinoline derivatives [3].

As a Critical Reagent in Isoquinoline-Based Structure-Activity Relationship (SAR) Studies

Researchers investigating the pharmacology of isoquinoline alkaloids or developing inhibitors for targets like tankyrases should use 3-Methoxyisoquinolin-5-amine as a key component in their SAR panels. The specific 5-amino substitution pattern is a known determinant for binding to the nicotinamide pocket of tankyrases, making it essential for benchmarking new analogs and understanding the molecular basis of target engagement [4]. Using the correct regioisomer is critical for obtaining meaningful and reproducible SAR data.

As an Analytical Reference Standard for Method Development and Quality Control

Analytical chemistry groups and quality control laboratories can utilize high-purity (≥95%) 3-Methoxyisoquinolin-5-amine as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays . Its well-defined structure and commercial availability make it suitable for calibrating instruments, establishing retention times, and quantifying this specific scaffold in reaction mixtures or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxyisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.